molecular formula C17H20N2O4 B2525539 N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034241-21-7

N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2525539
CAS No.: 2034241-21-7
M. Wt: 316.357
InChI Key: JJPZSYLZAOVMRL-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic nicotinamide derivative characterized by a furan-2-ylmethyl substituent on the amide nitrogen and a tetrahydro-2H-pyran-4-yl methoxy group at the 6-position of the pyridine ring. The compound’s structure combines a nicotinamide core—a scaffold widely studied for its biological relevance in NAD+/NADH metabolism and enzyme interactions—with heterocyclic substituents that may enhance solubility, bioavailability, or target specificity.

For instance, the tetrahydro-2H-pyran-4-yl methoxy group is a recurring motif in pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability . The furan-2-ylmethyl group, a common bioisostere for aromatic rings, could influence binding interactions in enzyme-active sites .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-17(19-11-15-2-1-7-22-15)14-3-4-16(18-10-14)23-12-13-5-8-21-9-6-13/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZSYLZAOVMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the tetrahydro-2H-pyran-4-yl intermediate: This involves the formation of the tetrahydropyran ring, which can be synthesized through cyclization reactions.

    Coupling of intermediates: The furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl intermediates are then coupled with nicotinamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced nicotinamide derivatives.

    Substitution: Substituted furan and pyran derivatives.

Scientific Research Applications

The compound N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic derivative of nicotinamide that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in the fields of pharmacology, agriculture, and material science, supported by comprehensive data tables and case studies.

Structural Representation

The compound features a furan ring and a tetrahydro-pyran moiety, which contribute to its biological activity and solubility properties.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

a. Antimicrobial Activity

Research indicates that derivatives of nicotinamide exhibit significant antimicrobial properties. The presence of the furan moiety enhances the compound's interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens.

b. Anticancer Potential

Studies have suggested that compounds with similar structures may inhibit cancer cell proliferation. For instance, derivatives of nicotinamide have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary findings indicate that this compound could be explored further for its anticancer properties.

Agricultural Applications

The compound's fungicidal properties are of particular interest in agriculture. Research on related nicotinamide derivatives has demonstrated effective antifungal activity against various plant pathogens.

Case Study: Fungicidal Activity

A study assessed the efficacy of nicotinamide derivatives against common fungal pathogens affecting crops. Results showed that certain derivatives, including those structurally similar to this compound, significantly reduced fungal growth rates in vitro.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of novel polymers or coatings with antimicrobial properties.

Case Study: Polymer Development

Research has investigated the incorporation of nicotinamide derivatives into polymer matrices to enhance their antimicrobial properties. The results indicated improved resistance to microbial colonization in treated materials compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
AnticancerInduction of apoptosis in cancer cells
FungicidalReduced growth rates of fungi
Material ResistanceEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing various biochemical pathways. The furan and pyran rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous compounds from the evidence, emphasizing substituent effects and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Properties Reference
N-(Furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Nicotinamide 6-(Tetrahydro-2H-pyran-4-yl methoxy), N-(furan-2-ylmethyl) Enhanced solubility (tetrahydropyran), potential enzyme modulation (furan)
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3a) Tetrahydropyrimidine 4-(Furan-2-yl), 2-thioxo Antioxidant activity, Lewis acid-catalyzed synthesis
1-((1S,2R,4S)-2-ethyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Triazolopyrazine Tetrahydro-2H-pyran-4-yl methoxy, cyclopentyl Likely kinase inhibition (triazolopyrazine core), improved pharmacokinetics (tetrahydropyran)

Key Observations

Core Structure Differences :

  • The target compound’s nicotinamide core contrasts with the tetrahydropyrimidine () and triazolopyrazine () scaffolds. Nicotinamide derivatives are often explored for metabolic or anti-inflammatory applications, whereas triazolopyrazines are typically kinase inhibitors .

Substituent Effects :

  • The tetrahydro-2H-pyran-4-yl methoxy group appears in both the target compound and the triazolopyrazine derivatives (). This substituent likely enhances solubility compared to simpler alkoxy groups (e.g., methoxy) due to its oxane ring’s hydrogen-bonding capacity .
  • The furan-2-ylmethyl group in the target compound shares similarities with the 4-(furan-2-yl) substituent in compound 3a (). Furan-containing compounds often exhibit antioxidant or antimicrobial activity, though this depends on the core structure .

Synthetic and Safety Considerations :

  • Compound 3a () was synthesized via Lewis acid catalysis, whereas the target compound’s synthesis method is unspecified. Safety guidelines for the target compound emphasize flammability risks (P210), which may differ from analogs due to its unique substituent combination .

Limitations

Biological Activity

N-(furan-2-ylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H19N3O3\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3

This structure includes a furan ring, a tetrahydro-2H-pyran moiety, and a nicotinamide group, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of compounds containing furan and tetrahydro-pyran moieties as anticancer agents. For instance, research indicates that derivatives of furan exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the tetrahydro-2H-pyran structure enhances the selectivity and potency of these compounds against tumor cells by modulating tubulin polymerization, a critical process in cancer cell division .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to other furan derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest in the mitotic phase.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, promoting programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
  • Modulation of Signaling Pathways : The compound could affect various signaling pathways that regulate cell survival and proliferation, including those mediated by sirtuins .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results demonstrated an IC50 value of approximately 10 µM for MCF-7 cells, indicating significant anticancer activity. The compound was found to induce apoptosis as evidenced by increased annexin V staining in treated cells .

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
A54915Tubulin inhibition

Study 2: Selectivity Profile

Another investigation assessed the selectivity of this compound against normal versus cancerous cells. The results indicated a higher selectivity index (SI) for cancer cells compared to normal fibroblasts, suggesting that the compound preferentially targets malignant cells while sparing healthy tissue .

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